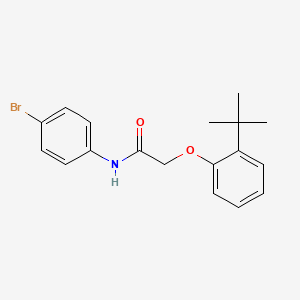

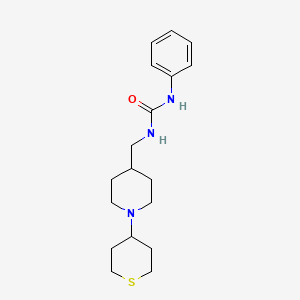

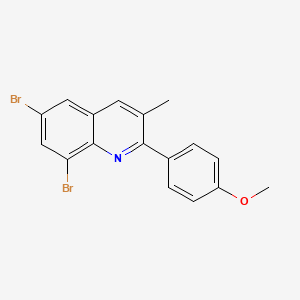

![molecular formula C19H16FNO6S B2831966 methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1358599-45-7](/img/structure/B2831966.png)

methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Molecular Structure

Methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide's synthesis and molecular structure have been a focus of research to understand its properties and potential applications. Ukrainets et al. (2017) examined the transesterification process of methyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, leading to the corresponding ethyl ester. The study provided insights into the compound's molecular structure using PMR spectroscopy and x-ray crystal structure analysis, highlighting the spatial arrangement of the 1-N-phenyl substituent relative to the aminophenylcarbinol fragment of the 2,1-benzothiazine (Ukrainets, Petrushova, Sim, & Grinevich, 2017).

Biological Activities and Applications

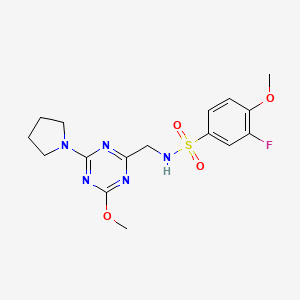

The compound's derivatives have been explored for their potential biological activities. Zia-ur-Rehman et al. (2009) synthesized a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from ultrasonic mediated N-alkylation of sodium saccharin. These compounds were evaluated for their antibacterial and DPPH radical scavenging activities, indicating their potential in medical applications (Zia-ur-Rehman et al., 2009).

Chemical Properties and Reactions

Research on the chemical properties and reactions of related compounds provides valuable insights into their reactivity and potential applications in synthesis. Scrowston and Shaw (1976) discussed the reactions of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate with hydrazine, phenylhydrazine, and the lack of reaction with hydroxylamine, contributing to the understanding of its chemical behavior (Scrowston & Shaw, 1976).

Advanced Synthesis Techniques

Advanced synthesis techniques have been applied to the synthesis of related compounds. Manjarrez et al. (1996) demonstrated a one-pot synthesis procedure starting from saccharine, simplifying the synthesis process and improving yield, which is crucial for the practical application of these compounds in scientific research (Manjarrez, Pérez, Solís, & Luna, 1996).

properties

IUPAC Name |

methyl 4-(3-ethoxycarbonylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO6S/c1-3-27-18(22)12-5-4-6-14(9-12)21-11-17(19(23)26-2)28(24,25)16-10-13(20)7-8-15(16)21/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBAOLIZWCKYIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

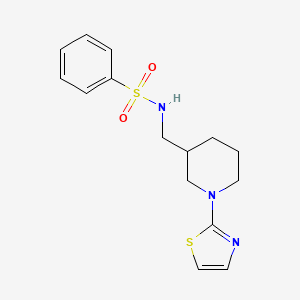

![4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2831888.png)

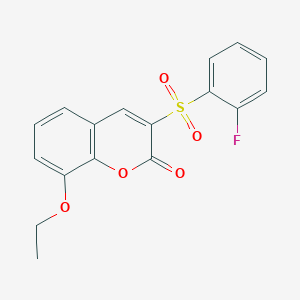

![6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2831892.png)

![Spiro[5.5]undecane-3-methaneamine](/img/structure/B2831894.png)

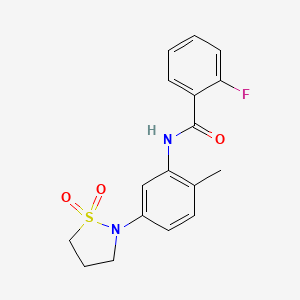

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2831899.png)

![N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2831903.png)